5-(Aminomethyl)-1,2-oxazole-3-carboxamide
Overview
Description
5-(Aminomethyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring an oxazole ring substituted with an aminomethyl group at the 5-position and a carboxamide group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Scientific Research Applications
5-(Aminomethyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of new materials and chemical sensors
Future Directions
While specific future directions for “5-(Aminomethyl)-1,2-oxazole-3-carboxamide” are not known, research in the field of molecular sensing and fluorescent chemosensors is growing exponentially . The development of effective methods for the preparation of amines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .
Mechanism of Action
Target of Action
5-(Aminomethyl)-1,2-oxazole-3-carboxamide, also known as Muscimol, primarily targets the GABA-A receptors in the nervous system . These receptors are ionotropic and play a crucial role in inhibitory neurotransmission .
Mode of Action
Muscimol acts as a potent and selective orthosteric agonist for the GABA-A receptor . It mimics the inhibitory neurotransmitter GABA, activating these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by Muscimol are primarily related to the GABAergic system . By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have significant effects on various neurological and psychiatric disorders, underscoring its therapeutic potential .
Pharmacokinetics
The liver, lung, and kidney could be possible target organs for accumulation . The compound is mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .
Result of Action
The molecular and cellular effects of Muscimol’s action primarily involve the modulation of neuronal activity. By acting as an agonist at GABA-A receptors, Muscimol can enhance inhibitory neurotransmission, protect neurons from excitotoxic damage, and potentially alleviate pain . Its diverse pharmacological effects underscore its potential therapeutic applications across a range of neurological and psychiatric disorders .
Biochemical Analysis
Biochemical Properties
5-(Aminomethyl)-1,2-oxazole-3-carboxamide interacts with key amino acids and enzymes involved in metabolic pathways . Specifically, it functions by modulating the activity of enzymes involved in metabolic pathways, leading to an increased conversion of nutrients into energy . This compound acts as a regulator, fine-tuning the metabolic processes to enhance cellular energy production and overall metabolic efficiency .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It plays a crucial role in metabolic processes, aiding in the efficient breakdown and utilization of nutrients for energy production . This metabolic support not only enhances overall energy levels but also contributes to weight management and physical performance .
Molecular Mechanism
The mechanism of action of this compound involves intricate processes related to metabolism, energy regulation, and potential effects on conditions like diabetes through enzyme inhibition . By mimicking the inhibitory neurotransmitter GABA, it activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons .
Temporal Effects in Laboratory Settings
It is known that the compound has a high melting point and is very soluble in water , suggesting that it may have good stability in aqueous solutions.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not currently available, it is known that the compound has been investigated for its potential benefits in addressing obesity and metabolic disorders .
Metabolic Pathways
This compound is involved in key metabolic pathways. It functions by modulating the activity of enzymes involved in these pathways, leading to an increased conversion of nutrients into energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(aminomethyl)-2-furancarboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the oxazole ring . Another approach includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids: These compounds share structural similarities and exhibit antiviral activities.
Uniqueness
5-(Aminomethyl)-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-2-3-1-4(5(7)9)8-10-3/h1H,2,6H2,(H2,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMWWSDWIWAHMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740783-92-0 | |
Record name | 5-(aminomethyl)-1,2-oxazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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